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molecular formula C14H13BrO B8458442 1-(2-Bromo-phenyl)-2-phenyl-ethanol

1-(2-Bromo-phenyl)-2-phenyl-ethanol

Cat. No. B8458442
M. Wt: 277.16 g/mol
InChI Key: TWDVUMVJBKRSEU-UHFFFAOYSA-N
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Patent
US07511145B2

Procedure details

A mixture of 2-bromobenzaldehyde (1 mL, 5.4 mmol) in diethylether (2 mL) was added to a flame dried flask, and flushed with argon. The temperature was reduced to −10° C. and benzylmagnesium chloride was slowly added to the flask via syringe. The reaction was stirred at −10° C. for 1 hour and then stirred at room temperature for 16 hours. The reaction was the poured over ice and acidified to pH 3. It was then extracted with ether (3×40 mL). The organic layers were combined, evaporated, and the resulting residue was purified via silica gel chromatography to produce 520 mg (33% yield) of the title intermediate.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5]>C(OCC)C>[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]([OH:5])[CH2:4][C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:2]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −10° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a flame
CUSTOM
Type
CUSTOM
Details
dried flask
CUSTOM
Type
CUSTOM
Details
flushed with argon
CUSTOM
Type
CUSTOM
Details
was reduced to −10° C.
ADDITION
Type
ADDITION
Details
benzylmagnesium chloride was slowly added to the flask via syringe
STIRRING
Type
STIRRING
Details
stirred at room temperature for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
poured over ice
EXTRACTION
Type
EXTRACTION
Details
It was then extracted with ether (3×40 mL)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified via silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C(CC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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